molecular formula C8H5ClOS2 B14277262 3-Chloro-1,4-benzodithiin-2(3H)-one CAS No. 136058-20-3

3-Chloro-1,4-benzodithiin-2(3H)-one

Cat. No.: B14277262
CAS No.: 136058-20-3
M. Wt: 216.7 g/mol
InChI Key: HIPXAWXDMWQVGV-UHFFFAOYSA-N
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Description

3-Chloro-1,4-benzodithiin-2(3H)-one is a heterocyclic compound featuring a benzodithiin core (a fused benzene ring with two sulfur atoms at the 1,4-positions), a ketone group at position 2, and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

136058-20-3

Molecular Formula

C8H5ClOS2

Molecular Weight

216.7 g/mol

IUPAC Name

2-chloro-1,4-benzodithiin-3-one

InChI

InChI=1S/C8H5ClOS2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7H

InChI Key

HIPXAWXDMWQVGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(C(=O)S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-Chloro-1,4-benzodithiin-2(3H)-one:

A. 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5, )
  • Core Structure : Benzodithiazine (two sulfurs, one nitrogen) vs. benzodithiin (two sulfurs).
  • Substituents: Chlorine at position 6, methyl at position 7, and a hydrazino-hydroxybenzylidene group.
  • Key Properties :
    • High thermal stability (decomposes at 313–315°C).
    • IR peaks at 1340 and 1160 cm⁻¹ for sulfone groups, absent in the target compound due to differing sulfur oxidation states.
    • NMR signals for aromatic protons and methyl groups align with electronic effects of substituents.
B. Quinazolin-4(3H)-one Derivatives ()
  • Core Structure: Quinazolinone (two nitrogen atoms) vs. benzodithiin.
  • Substituents : Methyl or phenyl groups at position 2.
  • Compound 3 (2-phenyl derivative) outperformed aspirin and indomethacin in analgesic assays. Structural rigidity and electron-withdrawing groups enhance bioactivity, suggesting similar trends might apply to chlorinated benzodithiinones.
C. 2H-1,4-Benzothiazin-3(4H)-one, 6-(Cyclopropylamino) ()
  • Core Structure: Benzothiazinone (one sulfur, one nitrogen) vs. benzodithiin.
  • Substituents: Cyclopropylamino group at position 4.
  • Amino groups may enhance solubility and intermolecular interactions compared to chlorine.

Spectroscopic and Physicochemical Properties

Property This compound 6-Chloro-7-methyl-benzodithiazine (Compound 5) Quinazolinone Derivatives
IR Peaks Expected C=O stretch ~1700 cm⁻¹ SO₂ stretches at 1340, 1160 cm⁻¹ C=O stretch ~1680 cm⁻¹
NMR Shifts Chlorine deshields adjacent protons Aromatic protons at δ 7.85–8.45 ppm Methyl groups at δ ~2.44 ppm
Melting Point Not available 313–315°C (dec.) Varies by substituent
Solubility Likely low (nonpolar core) Moderate in DMSO Enhanced by polar substituents

Recommendations :

  • Explore analgesic or anti-inflammatory assays for the target compound.
  • Investigate sulfone-free derivatives to compare redox properties with benzodithiazines.

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